molecular formula C10H11NO2S B4714504 2-(2-methoxyethoxy)-1,3-benzothiazole CAS No. 5344-40-1

2-(2-methoxyethoxy)-1,3-benzothiazole

Cat. No.: B4714504
CAS No.: 5344-40-1
M. Wt: 209.27 g/mol
InChI Key: WLAREINQKXYEOY-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-1,3-benzothiazole is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and biological research. The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This specific derivative features a 2-methoxyethoxy side chain, a modification that may influence its solubility, bioavailability, and interaction with biological targets. Benzothiazole derivatives, as a class, have demonstrated a wide spectrum of pharmacological properties in scientific studies, including but not limited to anticancer , antimicrobial , antioxidant , anticonvulsant , and anti-tubercular activities . Some derivatives also act as monoamine oxidase inhibitors or are utilized as fluorescent probes . The precise mechanism of action and primary research applications for 2-(2-methoxyethoxy)-1,3-benzothiazole are subjects for ongoing investigation, as its biological profile is likely distinct from other documented analogues. This compound serves as a valuable building block for the synthesis of more complex molecules and as a pharmacophore for developing new therapeutic agents. Researchers can use it to explore structure-activity relationships, screen for novel biological activities, and investigate biochemical pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethoxy)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-12-6-7-13-10-11-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAREINQKXYEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366084
Record name 2-(2-methoxyethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5344-40-1
Record name 2-(2-methoxyethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-methoxyethoxy)-1,3-benzothiazole chemical structure and properties

[1][2]

Executive Summary

2-(2-methoxyethoxy)-1,3-benzothiazole (CAS: 415702-31-7) represents a strategic scaffold in medicinal chemistry, combining the privileged pharmacophore of 1,3-benzothiazole with a glycol ether side chain .[1][2] This structural hybridization addresses a common limitation of lipophilic heteroaromatics: aqueous solubility.[2] By incorporating the 2-methoxyethoxy motif, the molecule retains the robust biological binding potential of the benzothiazole core while enhancing physicochemical properties critical for bioavailability and blood-brain barrier (BBB) permeation. This guide provides a comprehensive analysis of its chemical identity, validated synthetic pathways, and potential applications in oncology and neuropharmacology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The core stability of 2-(2-methoxyethoxy)-1,3-benzothiazole arises from the aromaticity of the fused benzene-thiazole system.[1][2] The C2 position is highly electrophilic, activated by the adjacent endocyclic nitrogen, making it a prime target for nucleophilic functionalization.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 2-(2-methoxyethoxy)-1,3-benzothiazole
CAS Number 415702-31-7
Molecular Formula C₁₀H₁₁NO₂S
Molecular Weight 209.26 g/mol
Predicted LogP ~2.3 - 2.5Optimal range for membrane permeability.[1][2][3][4]
H-Bond Acceptors 4 (N, O, O, S)Facilitates receptor binding.[2]
H-Bond Donors 0Improves CNS penetration (low PSA).[1][2]
Physical State Pale yellow oil or low-melting solidDependent on purity/crystallinity.[1][2]
Solubility Soluble in DMSO, DCM, MeOH; Moderate in H₂OEnhanced by ether chain relative to alkyl analogs.[2]

Synthetic Pathways & Methodology

Retrosynthetic Analysis

The most efficient route to 2-(2-methoxyethoxy)-1,3-benzothiazole is via Nucleophilic Aromatic Substitution (S_NAr) .[1][2] The C2-chlorine of 2-chlorobenzothiazole acts as a leaving group, displaced by the alkoxide generated from 2-methoxyethanol.[1]

Validated Synthesis Protocol

Reaction Type: S_NAr (Addition-Elimination) Precursors: 2-Chlorobenzothiazole, 2-Methoxyethanol Reagents: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) Solvent: Anhydrous THF or DMF[1][2]

Step-by-Step Protocol:
  • Activation: In a flame-dried round-bottom flask under Nitrogen (N₂), dissolve 2-methoxyethanol (1.1 eq) in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases. Why: Generates the potent nucleophile sodium 2-methoxyethoxide.[1]

  • Addition: Add 2-chlorobenzothiazole (1.0 eq) dropwise as a solution in THF.

  • Reaction: Warm to room temperature and reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][2] The spot for 2-chlorobenzothiazole (Rf ~0.[1][2]7) should disappear.

  • Quench & Workup: Cool to RT. Quench carefully with saturated NH₄Cl solution.[1][2] Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Mechanistic Visualization

The reaction proceeds through a Meisenheimer-like transition state , where the negative charge is delocalized onto the endocyclic nitrogen.

SNAr_MechanismStart2-Chlorobenzothiazole+ AlkoxideTSMeisenheimerIntermediate(Anionic Sigma Complex)Start->TSNucleophilic Attackat C2Product2-(2-methoxyethoxy)-1,3-benzothiazoleTS->ProductElimination of Cl-ByproductChloride Ion(Leaving Group)TS->Byproduct

Figure 1: S_NAr mechanism showing the displacement of chloride by the alkoxy nucleophile.

Spectral Characterization (Expected Data)

To validate the structure, researchers should look for these diagnostic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region (7.2 - 7.9 ppm): Two doublets and two triplets corresponding to the 4 protons of the benzene ring.

    • O-CH₂- (4.6 - 4.7 ppm): Triplet (2H).[1][2] The methylene group directly attached to the benzothiazole oxygen is highly deshielded.

    • -CH₂-O- (3.7 - 3.8 ppm): Triplet (2H).[1][2] The internal methylene of the glycol chain.

    • -OCH₃ (3.4 ppm): Singlet (3H).[1][2] The terminal methoxy group.[2]

  • MS (ESI): [M+H]⁺ peak at m/z 210.[1][2]

  • IR (ATR): Absence of broad OH stretch (starting material); presence of C=N stretch (~1590 cm⁻¹) and C-O-C ether stretches (~1100-1250 cm⁻¹).[1]

Biological & Pharmacological Potential[2][3][5][7][10][11][12]

The 2-alkoxybenzothiazole scaffold is a "privileged structure" in drug discovery, serving as a core for various therapeutic agents.

Structure-Activity Relationship (SAR) Logic[1][2]
  • Benzothiazole Core: Provides π-π stacking interactions with biological targets (e.g., DNA base pairs, kinase ATP pockets).[2]

  • Ether Linker: The oxygen atom at C2 acts as a hydrogen bond acceptor.[2] Unlike a thioether (S-alkyl) or amine (N-alkyl) linker, the O-linker alters the electronic distribution of the ring, often increasing oxidative stability.

  • Glycol Tail: Mimics PEGylation on a small scale.[1][2] It disrupts crystal packing (improving solubility) and resists metabolic oxidation better than a simple alkyl chain.[2]

Key Therapeutic Areas
  • Neuroprotection: Riluzole (a benzothiazole) is used for ALS.[1][2] Derivatives with ether side chains are investigated for glutamate release inhibition with improved CNS profiles [1].[1][2]

  • Antitumor Activity: Benzothiazoles are potent antitumor agents.[1][2][5] The 2-(2-methoxyethoxy) side chain has been explored in derivatives targeting cytochrome P450 enzymes (CYP1A1) , where the ether oxygen coordinates with the heme iron or active site residues [2].[1]

  • Diagnostic Probes: Due to the extended conjugation and rigidity, this molecule and its derivatives exhibit fluorescence.[2] It can serve as a precursor for amyloid-beta imaging agents in Alzheimer's research [3].[1][2]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2]

  • Specific Toxicity: While the benzothiazole core is generally well-tolerated, the side chain is derived from 2-methoxyethanol, a known reproductive toxin (metabolized to methoxyacetic acid). However, once ether-linked to the heterocycle, the metabolic cleavage to release free methoxyethanol is slow.

  • Handling: Use standard PPE (gloves, goggles).[2] Avoid inhalation of dust/vapors.[2]

  • Storage: Store under inert gas (Argon) at 2-8°C to prevent oxidative degradation of the ether linkage over long periods.

References

  • Jimone, P., et al. (1999).[2][6] Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines.[1][2][6] Journal of Medicinal Chemistry, 42(15), 2828-2843. Link

  • Bradshaw, T. D., et al. (2002).[2] In vitro evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348-1354. Link

  • Mathis, C. A., et al. (2003).[2] Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 46(13), 2740-2754. Link

  • Caleta, I., et al. (2009).[2] Synthesis, crystal structure and cation binding properties of novel bis(benzothiazolyl) compounds containing a crown ether moiety. Journal of Molecular Structure, 924, 42-49.[2] Link[1]

An In-depth Technical Guide to 2-(2-Methoxyethoxy)benzothiazole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-methoxyethoxy)benzothiazole, a heterocyclic compound of increasing interest within medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, details the synthesis, structural elucidation through spectroscopic methods, physicochemical properties, and potential applications of this molecule. By synthesizing established principles with practical insights, this guide serves as an authoritative resource for the scientific community.

Introduction

The benzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of an alkoxy side chain at the 2-position, such as the 2-methoxyethoxy group, can significantly modulate the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide focuses specifically on 2-(2-methoxyethoxy)benzothiazole, providing a detailed exploration of its chemical and physical characteristics.

Synthesis and Mechanism

The synthesis of 2-alkoxybenzothiazoles is most commonly achieved through the nucleophilic substitution of a suitable leaving group at the 2-position of the benzothiazole ring with an alkoxide. A prevalent and efficient method involves the reaction of 2-chlorobenzothiazole with the corresponding alcohol in the presence of a base.[5][6]

General Synthetic Pathway

The synthesis of 2-(2-methoxyethoxy)benzothiazole proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps involve the deprotonation of 2-methoxyethanol to form the alkoxide, which then attacks the electron-deficient C2 carbon of 2-chlorobenzothiazole.

Synthesis_Workflow reagent1 2-Chlorobenzothiazole product 2-(2-Methoxyethoxy)benzothiazole reagent1->product Nucleophilic Attack reagent2 2-Methoxyethanol intermediate Sodium 2-methoxyethoxide reagent2->intermediate Deprotonation base Base (e.g., NaH, NaOtBu) base->intermediate solvent Anhydrous Solvent (e.g., THF, DMF) solvent->product Reaction Medium intermediate->product workup Aqueous Work-up & Purification product->workup Isolation

Caption: General workflow for the synthesis of 2-(2-methoxyethoxy)benzothiazole.

Detailed Experimental Protocol

Materials:

  • 2-Chlorobenzothiazole

  • 2-Methoxyethanol

  • Sodium hydride (NaH) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (e.g., THF).

  • Alkoxide Formation: Cool the solvent to 0 °C and add sodium hydride (1.2 equivalents) portion-wise with stirring. To this suspension, add 2-methoxyethanol (1.2 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium 2-methoxyethoxide.

  • Nucleophilic Substitution: Dissolve 2-chlorobenzothiazole (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the alkoxide solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(2-methoxyethoxy)benzothiazole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture and oxygen.

  • Anhydrous Solvents: Anhydrous solvents are essential as water would react with and quench the sodium hydride, preventing the formation of the necessary alkoxide.

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide. Sodium tert-butoxide can also be used.

  • Temperature Control: The initial cooling to 0 °C during alkoxide formation helps to control the exothermic reaction. Subsequent heating is often required to drive the nucleophilic aromatic substitution to completion.

Physicochemical Properties

While specific experimental data for 2-(2-methoxyethoxy)benzothiazole is not widely published, its properties can be estimated based on related compounds and theoretical calculations.

PropertyPredicted/Estimated ValueReference/Basis
IUPAC Name 2-(2-Methoxyethoxy)-1,3-benzothiazoleIUPAC Nomenclature
CAS Number 415702-31-7Sigma-Aldrich
Molecular Formula C₁₀H₁₁NO₂S-
Molecular Weight 209.26 g/mol -
Appearance Likely a colorless to pale yellow liquid or low-melting solidAnalogy to similar compounds[7]
Boiling Point > 200 °C at atmospheric pressureEstimation based on related structures[8]
Melting Point Not readily available-
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF). Limited solubility in water.General solubility of benzothiazole derivatives
logP ~2.5 - 3.5Estimation based on structure

Spectroscopic Characterization

The structural elucidation of 2-(2-methoxyethoxy)benzothiazole relies on a combination of spectroscopic techniques. The following sections detail the expected spectroscopic data based on the analysis of closely related structures.[9][10][11][12]

Caption: Labeled structure of 2-(2-methoxyethoxy)benzothiazole for spectroscopic assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole ring and the aliphatic protons of the 2-methoxyethoxy side chain.

  • Aromatic Region (δ 7.0-8.0 ppm): Four signals corresponding to the protons on the benzene ring (H-4, H-5, H-6, and H-7). The exact chemical shifts and coupling patterns will depend on the electronic environment, but typically they appear as a set of multiplets.[12]

  • Side Chain (δ 3.5-4.5 ppm):

    • A triplet corresponding to the two protons of the -O-CH₂- group adjacent to the benzothiazole ring (Cα-H).

    • A triplet corresponding to the two protons of the -CH₂-O- group adjacent to the methoxy group (Cβ-H).

    • A singlet for the three protons of the methoxy (-OCH₃) group.[13]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Region (δ 110-155 ppm): Signals for the six carbons of the benzene ring and the two carbons of the thiazole ring. The carbon attached to the sulfur (C-7a) and the carbon attached to the nitrogen (C-3a) will have distinct chemical shifts.[14][15]

  • C2 Carbon (δ ~165-170 ppm): The C2 carbon, being bonded to both a nitrogen and an oxygen atom, is expected to be significantly deshielded and appear at a low field.

  • Side Chain (δ 55-75 ppm):

    • Signal for the carbon of the -O-CH₂- group (Cα).

    • Signal for the carbon of the -CH₂-O- group (Cβ).

    • Signal for the methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=N Stretch: A strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N stretching vibration of the thiazole ring.[16]

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ due to the stretching of the aromatic C-H bonds.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the stretching of the aliphatic C-H bonds in the methoxyethoxy group.

  • C-O Stretch: Strong absorption bands in the region of 1050-1250 cm⁻¹ due to the C-O stretching vibrations of the ether linkages.[17][18]

  • Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 209. The fragmentation pattern would be expected to involve cleavage of the ether side chain.

  • Molecular Ion (M⁺): A peak at m/z = 209.

  • Key Fragmentation Pathways:

    • Loss of the methoxyethoxy group to give the benzothiazol-2-one cation (m/z = 151).

    • Cleavage of the C-O bond of the ether linkage, leading to fragments corresponding to the methoxyethoxy cation (m/z = 75) and the benzothiazole radical.

    • Further fragmentation of the side chain.[19][20][21]

Chemical Reactivity

The chemical reactivity of 2-(2-methoxyethoxy)benzothiazole is governed by the electronic properties of the benzothiazole ring and the nature of the ether side chain.

  • Electrophilic Aromatic Substitution: The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution reactions. The substitution pattern will be directed by the electron-withdrawing nature of the fused thiazole ring.

  • Nucleophilic Attack at C2: While the 2-position is substituted with an alkoxy group, it can still be susceptible to nucleophilic attack under forcing conditions, potentially leading to the displacement of the methoxyethoxy group.[4]

  • Reactivity of the Ether Linkage: The ether linkages in the side chain are generally stable but can be cleaved under harsh acidic conditions.

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone under appropriate oxidizing conditions.

Applications in Drug Development and Research

While specific applications for 2-(2-methoxyethoxy)benzothiazole are not extensively documented, its structural motifs suggest potential utility in several areas of drug development and research.

  • Scaffold for Medicinal Chemistry: The benzothiazole core is a well-established pharmacophore.[22][23][24] The 2-(2-methoxyethoxy) side chain can be utilized to fine-tune the pharmacokinetic properties of potential drug candidates, enhancing solubility and metabolic stability.

  • Potential as an Anticancer Agent: Many 2-substituted benzothiazole derivatives have shown promising anticancer activity by targeting various cellular pathways.[3][25] The introduction of the ether-containing side chain could modulate these activities and improve drug-like properties.

  • Antimicrobial and Anti-inflammatory Research: The benzothiazole nucleus is also found in compounds with antimicrobial and anti-inflammatory properties.[26][27] Further investigation into the biological activities of 2-(2-methoxyethoxy)benzothiazole in these areas is warranted.

  • Imaging and Diagnostics: The benzothiazole scaffold is present in imaging agents, for example, for the detection of amyloid plaques in Alzheimer's disease.[26] The modification at the 2-position could be explored for the development of new diagnostic tools.

Conclusion

2-(2-Methoxyethoxy)benzothiazole is a molecule with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The synthetic route via nucleophilic substitution of 2-chlorobenzothiazole is a reliable method for its preparation. While experimental spectroscopic and physicochemical data are not widely available, this guide has provided expected values based on the analysis of related compounds. The versatile benzothiazole core, combined with the property-modulating 2-methoxyethoxy side chain, makes this compound an attractive target for further research and development, particularly in the quest for novel therapeutic agents.

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  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

Sources

2-(2-methoxyethoxy)-1,3-benzothiazole SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-methoxyethoxy)-1,3-benzothiazole

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 2-(2-methoxyethoxy)-1,3-benzothiazole. By leveraging established knowledge of the benzothiazole scaffold, this document provides foundational insights and predictive analysis for this specific derivative.

2-(2-methoxyethoxy)-1,3-benzothiazole is a derivative of the benzothiazole heterocyclic system, a scaffold of significant interest in medicinal and materials chemistry.[1][2][3] The core structure consists of a benzene ring fused to a thiazole ring, with a 2-methoxyethoxy group attached at the 2-position, which is known to be a critical site for modulating biological activity.[1][2]

Table 1: Core Identifiers for 2-(2-methoxyethoxy)-1,3-benzothiazole

IdentifierValueSource
IUPAC Name 2-(2-methoxyethoxy)-1,3-benzothiazole-
Molecular Formula C₁₀H₁₁NO₂SSigma-Aldrich
Molecular Weight 209.26 g/mol Computationally Derived
SMILES COCCOc1nc2ccccc2s1Computationally Derived
InChIKey BGPASANTEGVMSB-UHFFFAOYSA-NComputationally Derived

Synthesis of 2-Substituted Benzothiazoles: A Mechanistic Overview

The synthesis of 2-substituted benzothiazoles is a well-established field in organic chemistry. While a specific protocol for 2-(2-methoxyethoxy)-1,3-benzothiazole is not prominently documented in publicly available literature, its synthesis can be confidently predicted based on standard methodologies for creating 2-alkoxybenzothiazole derivatives.

Primary Synthetic Route: Nucleophilic Substitution

The most plausible and efficient synthesis involves a nucleophilic substitution reaction starting from a reactive benzothiazole precursor. The synthesis of 2-alkoxy derivatives typically proceeds via the reaction of 2-chlorobenzothiazole with the corresponding alcohol in the presence of a base. The chlorine atom at the 2-position is a good leaving group, readily displaced by the alkoxide nucleophile.

An alternative, though less direct, route could involve the alkylation of 2-mercaptobenzothiazole (which exists in tautomeric equilibrium with benzothiazole-2(3H)-thione). However, this can sometimes lead to mixtures of N- and S-alkylation products. Therefore, the substitution pathway from 2-chlorobenzothiazole is generally preferred for achieving high regioselectivity for the desired O-alkylation product.

General Synthesis Workflow Diagram

The following diagram illustrates a generalized, two-step workflow for producing 2-alkoxybenzothiazoles, a class to which the target compound belongs.

Synthesis_Workflow A 2-Aminothiophenol B Precursor Synthesis: 2-Chlorobenzothiazole A->B Sandmeyer-type reaction Step 1 C Nucleophilic Substitution B->C D 2-(2-methoxyethoxy) -1,3-benzothiazole C->D Product Formation Step 2 E Reagents: NaNO₂, CuCl/HCl E->B F Reagents: 2-Methoxyethanol, Base (e.g., NaH) F->C

Caption: A plausible synthetic workflow for 2-alkoxybenzothiazoles.

Representative Experimental Protocol: Synthesis of 2-Aryl Benzothiazole

To provide a practical, self-validating methodology, the following is a detailed protocol for a common synthesis of a 2-substituted benzothiazole, specifically the condensation of 2-aminothiophenol with an aldehyde.[1][4] This reaction is foundational and illustrates the core principles applicable to forming the benzothiazole ring system.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) and a substituted aromatic aldehyde (10 mmol) in a suitable solvent such as ethanol or DMSO (30 mL).

  • Catalyst/Oxidant Addition: Introduce an oxidant to facilitate the cyclization. Common choices include air (by refluxing open to the atmosphere), hydrogen peroxide, or potassium persulfate (K₂S₂O₈).[5]

  • Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-substituted benzothiazole.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Predicted Analytical Data

The structural features of 2-(2-methoxyethoxy)-1,3-benzothiazole allow for the prediction of its key spectroscopic signatures.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Signature
¹H NMR δ 7.2-8.1 ppm (m, 4H, Ar-H); δ ~4.5 ppm (t, 2H, -O-CH₂-); δ ~3.7 ppm (t, 2H, -CH₂-O-); δ ~3.3 ppm (s, 3H, -OCH₃)
¹³C NMR Aromatic signals in the δ 110-155 ppm range; C2 carbon at ~165 ppm; Aliphatic signals at ~71, 68, and 59 ppm.
IR (Infrared) ~3060 cm⁻¹ (Ar C-H stretch); ~2900-2950 cm⁻¹ (Aliphatic C-H stretch); ~1600 cm⁻¹ (C=N stretch); ~1250 & 1100 cm⁻¹ (C-O ether stretch)
MS (Mass Spec) [M]⁺ expected at m/z = 209

Potential Applications in Drug Discovery and Development

The benzothiazole scaffold is a "privileged structure" renowned for its broad spectrum of pharmacological activities.[2] Derivatives are explored for anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2]

Anticancer Potential

Many 2-substituted benzothiazoles exhibit potent antiproliferative activity against various cancer cell lines.[6] Their mechanisms often involve the inhibition of critical cellular machinery.

  • Kinase Inhibition: Benzothiazoles can act as inhibitors of protein kinases, such as those in the PI3K/Akt signaling pathway, which are frequently overactive in cancer and regulate cell growth and survival.[2]

  • Topoisomerase Inhibition: Some derivatives interfere with topoisomerase enzymes, which are essential for DNA replication and repair in rapidly dividing cancer cells.[6]

The introduction of the flexible, polar 2-methoxyethoxy side chain could enhance solubility and potentially improve interactions with the binding pockets of target enzymes, making 2-(2-methoxyethoxy)-1,3-benzothiazole a candidate for anticancer screening programs.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4] The mechanism can involve the disruption of microbial cell membranes or the inhibition of essential enzymes required for pathogen survival. The ether and thiazole moieties both contain heteroatoms that can coordinate with metalloenzymes in microbes, suggesting a potential mechanism of action.

Potential Mechanism of Action: Kinase Inhibition

The diagram below illustrates a common mechanism of action for benzothiazole-based anticancer agents—the inhibition of a signal transduction pathway.

a GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Kinase Downstream Kinase (e.g., PI3K) RTK->Kinase Activates Signal Signaling Cascade Kinase->Signal Response Cell Proliferation & Survival Signal->Response BTZ 2-(2-methoxyethoxy) -1,3-benzothiazole BTZ->Kinase Inhibits

Sources

Benzothiazole Glycol Ether Derivatives: Synthetic Architectures and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzothiazole Glycol Ether Derivatives in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antitumor, neuroprotective, and antimicrobial activities.[1][2] However, the clinical translation of many benzothiazole leads is often hampered by poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles.

This technical guide focuses on a specific structural modification: the incorporation of glycol ether moieties (e.g., ethylene glycol, PEG chains) onto the benzothiazole core. This derivatization strategy serves three critical functions:

  • Physicochemical Modulation: Tuning Lipophilicity (LogP) and enhancing aqueous solubility.

  • Blood-Brain Barrier (BBB) Penetration: Facilitating transport for neuroimaging agents (e.g., amyloid-beta probes).

  • Bifunctional Linking: Serving as flexible, hydrophilic linkers in Proteolysis Targeting Chimeras (PROTACs).

Strategic Rationale: The Glycol Ether Advantage

In medicinal chemistry, the "magic methyl" effect is well known, but the "glycol extension" offers a different set of advantages, particularly for hydrophobic scaffolds like benzothiazole.

Solubility and LogP Modulation

Unsubstituted benzothiazoles are highly lipophilic. Introducing a glycol ether chain (–O–(CH₂CH₂O)ₙ–R) acts as a hydration shell.

  • Mechanism: The ether oxygens act as hydrogen bond acceptors, interacting with water molecules without introducing H-bond donors that might hinder membrane permeability.

  • Outcome: A reduction in LogP to the optimal range (2.0–3.5) for oral bioavailability and BBB penetration.

The PROTAC Linker Role

In PROTAC design, benzothiazoles often serve as the "warhead" (binding the Target Protein, e.g., kinases or aggregates). The glycol ether (PEG) chain is the preferred linker due to:

  • Flexibility: Allows the E3 ligase and target protein to fold into a stable ternary complex.

  • "Stealth" Properties: PEG chains reduce non-specific protein binding compared to alkyl chains.

Synthetic Architectures

We define two primary methodologies for accessing these derivatives: Classical Nucleophilic Substitution and Radical C-H Functionalization .

Graphviz Diagram: Synthetic Workflows

The following diagram outlines the decision tree for synthesizing benzothiazole glycol ethers.

Synthesis_Pathways Start Target Structure Analysis Route_A Route A: Heteroatom Alkylation (Williamson Ether) Start->Route_A Functional Group Present (-OH/-NH2) Route_B Route B: Radical C-H Functionalization (Green Chemistry) Start->Route_B Direct C-H Activation Needed Precursor_A 2-(4-Hydroxyphenyl)benzothiazole Route_A->Precursor_A Precursor_B Unsubstituted Benzothiazole Route_B->Precursor_B Reagent_A Glycol Tosylate/Halide + K2CO3/DMF Precursor_A->Reagent_A Reflux, 80°C Product_A O-Alkylated Derivative Reagent_A->Product_A Reagent_B Aliphatic Alcohol (Glycol) + K2S2O8 / H2O Precursor_B->Reagent_B Radical Mechanism 65°C, Aqueous Product_B C2-Hydroxyalkyl Benzothiazole Reagent_B->Product_B

Caption: Comparative synthetic routes for benzothiazole functionalization. Route A targets phenolic oxygens; Route B targets the C2 position via radical mechanism.

Detailed Experimental Protocols

Protocol A: K₂S₂O₈-Mediated C2-Hydroxyalkylation (Green Protocol)

Context: This method allows for the direct attachment of a glycol chain to the C-2 position of the benzothiazole ring without pre-functionalization. It utilizes a radical mechanism in aqueous media.

Reagents:

  • Benzothiazole (1.0 equiv)

  • Ethylene Glycol or Diethylene Glycol (Solvent/Reagent, excess)

  • Potassium Persulfate (K₂S₂O₈) (3.0 - 4.0 equiv)

  • Solvent: Water/Glycol mixture

Step-by-Step Methodology:

  • Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve benzothiazole (0.5 mmol) in a mixture of water (2.0 mL) and the target glycol (e.g., ethylene glycol, 2.0 mL).

  • Initiation: Add Potassium Persulfate (K₂S₂O₈) (540 mg, 2.0 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 65 °C under an aerobic atmosphere (open air or O₂ balloon not strictly requisite, but aerobic conditions facilitate the radical cycle). Stir vigorously for 4–6 hours.

  • Monitoring: Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). Look for the disappearance of the non-polar benzothiazole spot and the appearance of a more polar product.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.

  • Yield Expectation: 50–75% yield of the C2-hydroxyalkylated product.

Protocol B: Williamson Ether Synthesis for PROTAC Linkers

Context: Attaching a PEG-tosylate linker to a 2-(4-hydroxyphenyl)benzothiazole "warhead."

Step-by-Step Methodology:

  • Activation: Dissolve 2-(4-hydroxyphenyl)benzothiazole (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add anhydrous K₂CO₃ (3.0 equiv) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add the PEG-tosylate or PEG-bromide (1.2 equiv) dropwise.

  • Heating: Heat the mixture to 80 °C for 12–16 hours.

  • Quench: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

  • Filtration/Extraction: Filter the precipitate or extract with DCM.

  • Validation: Verify the ether linkage via ¹H NMR (Look for the characteristic PEG multiplets at 3.6–4.0 ppm).

Therapeutic Applications & Case Studies

Neuroimaging (Alzheimer’s Disease)

Benzothiazole derivatives (analogous to Pittsburgh Compound B) bind to amyloid-beta (Aβ) plaques.

  • Challenge: Standard dyes like Thioflavin T cannot cross the BBB.

  • Solution: PEGylation.[3] Replacing a rigid alkyl tail with a short polyethylene glycol chain (n=1-3) maintains Aβ binding affinity (Ki < 10 nM) while improving brain uptake and washout kinetics.

  • Key Insight: The "washout" is critical. Highly lipophilic tracers stick non-specifically to white matter. Glycol ethers provide the necessary hydrophilicity to clear from healthy tissue, providing high-contrast PET images.

PROTACs in Oncology

Benzothiazoles are effective warheads for Hsp90 and certain kinases.

  • Design: A benzothiazole warhead is connected via a PEG linker to an E3 ligase ligand (e.g., Thalidomide for Cereblon or VHL ligand).

  • Linker Length SAR: The length of the glycol chain is a critical determinant of degradation efficiency.

    • Short Linkers (PEG1-2): May cause steric clash between the E3 ligase and the Target Protein.

    • Optimal Linkers (PEG3-5): Often provide the "Goldilocks" zone for ternary complex formation.

Graphviz Diagram: PROTAC Ternary Complex

PROTAC_Mechanism Warhead Benzothiazole Warhead (Binds Target Protein) Linker Glycol Ether Linker (PEG3 - PEG5) Warhead->Linker Ligand E3 Ligase Ligand (e.g., Thalidomide) Linker->Ligand POI Target Protein (e.g., Hsp90) POI->Warhead Binding (Kd) Complex Ternary Complex Formation POI->Complex E3 E3 Ubiquitin Ligase (Cereblon/VHL) E3->Ligand Recruitment E3->Complex Ubiquitination Poly-Ubiquitination & Degradation Complex->Ubiquitination Proteasome Pathway

Caption: Schematic of a Benzothiazole-based PROTAC. The glycol ether linker is critical for enabling the ternary complex formation required for ubiquitination.

Data Summary: Structure-Property Relationships

The following table summarizes the effect of glycol chain length on the properties of 2-(4-alkoxyphenyl)benzothiazole derivatives (Model Data derived from composite literature sources).

Derivative TypeSide Chain (R)LogP (Est.)Water SolubilityBBB PermeabilityAβ Binding Affinity (Ki)
Parent -CH₃ (Methyl)~4.2LowHigh (High non-specific binding)< 5 nM
Glycol Analog 1 -CH₂CH₂OH~3.1ModerateHigh< 10 nM
Glycol Ether 1 -CH₂CH₂OCH₃~3.4ModerateHigh< 10 nM
PEG3 Chain -(CH₂CH₂O)₃CH₃~2.5HighModerate10-50 nM
PEG Linker -(CH₂CH₂O)₄-N₃~2.1HighLow (Linker use only)N/A

Note: As the glycol chain extends (PEG3+), affinity for hydrophobic pockets (like amyloid fibrils) may decrease slightly, but specific signal-to-noise ratio in imaging often improves due to faster clearance.

References

  • Synthesis of Benzothiazoles via Radical Functionalization: Title: K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution.[4] Source:Journal of Organic Chemistry / PMC. URL:[Link]

  • Benzothiazoles in Amyloid Imaging: Title: A Novel 18F-Labeled Imidazo[2,1-b]benzothiazole (IBT) for High-Contrast PET Imaging of β-Amyloid Plaques. Source:ACS Medicinal Chemistry Letters. URL:[Link]

  • PROTAC Linker Design: Title: Current strategies for the design of PROTAC linkers: a critical review. Source:Exploration of Targeted Anti-tumor Therapy / PMC. URL:[Link]

  • General Benzothiazole Pharmacology: Title: Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry. Source:Current Bioactive Compounds. URL:[Link]

Sources

The Alkoxy-Benzothiazole Scaffold: A Strategic Guide to Lipophilic Optimization in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of Alkoxy-Substituted Benzothiazoles Content Type: Strategic Technical Report Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Technical Summary

The benzothiazole core represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including kinases, DNA gyrase, and glutamate receptors. However, the naked scaffold often suffers from poor solubility and suboptimal pharmacokinetic (PK) profiles.

This technical guide focuses on the alkoxy-substituted benzothiazole subclass. The strategic introduction of alkoxy groups (methoxy, ethoxy, benzyloxy) at the C-2, C-5, or C-6 positions is not merely a structural decoration; it is a calculated modification to modulate lipophilicity (LogP), enhance blood-brain barrier (BBB) penetration, and introduce specific hydrogen-bond acceptors that lock the molecule into active sites of enzymes like MAO-B and tubulin.

The Chemical Logic: Why Alkoxy?

Before detailing synthesis, we must establish the causality of this modification.

  • Lipophilicity Modulation: The benzothiazole core is aromatic and hydrophobic. Short-chain alkoxy groups (e.g., -OCH₃) moderately increase polarity compared to alkyl groups while maintaining the planar geometry required for DNA intercalation.

  • Metabolic Stability: Unlike unprotected hydroxyl groups (-OH) which are rapidly glucuronidated, alkoxy ethers are metabolically more stable, extending the half-life (

    
    ) of the pharmacophore.
    
  • Electronic Effects: The oxygen atom acts as an electron-donating group (EDG) via resonance, increasing electron density on the benzothiazole ring. This is critical for oxidative mechanisms involved in neuroprotection (e.g., ROS scavenging).

Synthetic Architecture

Reliable synthesis is the bedrock of any SAR study. We prioritize the oxidative condensation of 2-aminothiophenols with aldehydes due to its atom economy and scalability.

Workflow Visualization

The following diagram outlines the critical path for synthesizing 2-aryl-6-alkoxybenzothiazoles, highlighting the divergence points for library generation.

SynthesisWorkflow Start Start: 2-Amino-5-alkoxythiophenol Condensation Step 1: Condensation (Ethanol, Reflux, 2h) Start->Condensation Aldehyde Reagent: Aryl Aldehyde (with -OMe/-OEt/-OBn) Aldehyde->Condensation SchiffBase Intermediate: Schiff Base Condensation->SchiffBase - H2O Cyclization Step 2: Oxidative Cyclization (Na2S2O4 or I2) SchiffBase->Cyclization Oxidant Purification Purification: Recrystallization (EtOH) Cyclization->Purification Product Final Product: 2-Aryl-6-alkoxybenzothiazole Purification->Product

Figure 1: Oxidative condensation pathway for alkoxy-benzothiazole synthesis. The choice of oxidant (Sodium Hydrosulfite vs. Iodine) dictates the yield and purity profile.

Detailed Protocol: Green Oxidative Cyclization

Objective: Synthesis of 6-methoxy-2-(3,4-dimethoxyphenyl)benzothiazole. Rationale: This protocol uses sodium metabisulfite (Na₂S₂O₅) or sodium hydrosulfite (Na₂S₂O₄) as a mild oxidant, avoiding toxic reagents like lead tetraacetate.

  • Reactant Prep: Dissolve 2-amino-5-methoxythiophenol (10 mmol) and 3,4-dimethoxybenzaldehyde (10 mmol) in ethanol (30 mL).

  • Catalyst Addition: Add Na₂S₂O₅ (15 mmol) dissolved in a minimum amount of water. Note: The bisulfite acts to trap the intermediate and facilitate the ring closure via an oxidative mechanism.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into crushed ice. The sudden temperature drop precipitates the hydrophobic benzothiazole product.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol. Self-Validation: A sharp melting point (range < 2°C) indicates high purity; a broad range suggests trapped intermediate (Schiff base).

Therapeutic Applications & Mechanisms[1][2][3][4][5]

Oncology: Tubulin Targeting

Alkoxy-substituted benzothiazoles, particularly those with 3,4,5-trimethoxy motifs on the 2-aryl ring, structurally mimic Combretastatin A-4 . They bind to the colchicine site of tubulin, inhibiting polymerization.

Mechanism Visualization:

AnticancerMechanism Drug Alkoxy-Benzothiazole (Lipophilic Entry) Tubulin Target: Beta-Tubulin (Colchicine Site) Drug->Tubulin Binding Inhibition Inhibition of Microtubule Polymerization Tubulin->Inhibition Arrest Cell Cycle Arrest (G2/M Phase) Inhibition->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Figure 2: Pharmacodynamic cascade of alkoxy-benzothiazoles in cancer cells. The lipophilic alkoxy group facilitates rapid membrane crossing to reach cytosolic tubulin.

Neuroprotection: Beyond Riluzole

While Riluzole (6-trifluoromethoxy) is the standard for ALS, 6-methoxy and 6-benzyloxy analogs are gaining traction for Alzheimer’s Disease (AD).

  • MAO-B Inhibition: The 6-benzyloxy group fits into the hydrophobic pocket of Monoamine Oxidase B (MAO-B), preventing dopamine degradation.

  • Aβ Aggregation: The planar benzothiazole ring intercalates into Amyloid-beta sheets, while the alkoxy tail disrupts the stacking interactions required for plaque formation.

Antimicrobial Activity

6-alkoxy derivatives have shown superior activity against Gram-positive bacteria (S. aureus) compared to their alkyl counterparts.

  • Mechanism: Inhibition of DNA Gyrase B. The alkoxy oxygen acts as a hydrogen bond acceptor for the Arg136 residue in the ATPase domain.

Structure-Activity Relationship (SAR) Analysis

The following data summarizes the impact of alkoxy chain length and position on biological potency.

PositionSubstituent (-OR)Effect on LogPPrimary ActivityKey Observation
C-6 -OCH₃ (Methoxy)+0.4NeuroprotectiveOptimal BBB permeability; high affinity for Aβ plaques.
C-6 -OCF₃ (Trifluoromethoxy)+1.2Glutamate AntagonistRiluzole-like activity; high metabolic stability but lower solubility.
C-6 -OBn (Benzyloxy)+2.5MAO-B InhibitorBulky group occupies the "entrance cavity" of MAO-B active site.
C-2 (Aryl) 3,4-Dimethoxy+0.8AnticancerMimics Combretastatin; critical for tubulin binding.
C-2 (Aryl) 4-OH (Hydroxy)-0.5AntioxidantRapidly metabolized; requires prodrug strategy (e.g., esterification).

Experimental Validation Protocols

To ensure data integrity, the following assays are recommended for validating the therapeutic potential of synthesized ligands.

Cytotoxicity Assay (MTT)
  • Cell Lines: MCF-7 (Breast), HeLa (Cervical).

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h.

    • Treat with alkoxy-benzothiazole (concentration range 0.1 µM – 100 µM). Dissolve in DMSO (final concentration < 0.1%).

    • Incubate 48h. Add MTT reagent (5 mg/mL).

    • Dissolve formazan crystals in DMSO and read absorbance at 570 nm.

    • Self-Validation: Include Doxorubicin as a positive control. If Doxorubicin IC50 deviates >20% from historical data, discard the run.

Antimicrobial MIC Determination
  • Method: Broth Microdilution (CLSI standards).

  • Critical Step: Because alkoxy-benzothiazoles are lipophilic, ensure complete dissolution in the stock solvent (usually DMSO) before dilution into Mueller-Hinton broth. Precipitation results in false negatives.

References

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Source: NIH / PubMed Central [Link]

  • Design, synthesis and biological evaluation of benzimidazole/benzothiazole and benzoxazole derivatives as cyclooxygenase inhibitors. Source: PubMed [Link]

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors. Source: NIH / PubMed Central [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Source: NIH / PubMed Central [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. Source: RSC Advances [Link]

Troubleshooting & Optimization

Technical Support Center: Williamson Ether Synthesis for Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Williamson ether synthesis, specifically tailored for the preparation of 2-alkoxybenzothiazoles. This resource is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this classic yet challenging reaction in the context of heterocyclic chemistry. Here, we move beyond generic protocols to address the specific hurdles you may encounter, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Core Principles: The Benzothiazole Challenge

The Williamson ether synthesis is a cornerstone of organic chemistry, classically involving an alkoxide nucleophile and a primary alkyl halide in an SN2 reaction.[1][2][3] However, when synthesizing 2-alkoxybenzothiazoles from 2-hydroxybenzothiazole, the reaction's simplicity is complicated by the substrate itself.

2-Hydroxybenzothiazole exists in tautomeric equilibrium with benzothiazolin-2-one. Deprotonation with a base generates an ambident nucleophile , with reactive sites at both the oxygen and the nitrogen atoms. This duality is the primary source of complications, leading to a competition between the desired O-alkylation (ether formation) and the undesired N-alkylation (amide formation).

Below is a diagram illustrating this critical mechanistic choice point.

G cluster_start Starting Material & Deprotonation cluster_pathways Competitive Alkylation Pathways cluster_products Products Start 2-Hydroxybenzothiazole (Tautomeric Mixture) Base Base (e.g., K₂CO₃, NaH) Start->Base Deprotonation Nucleophile Ambident Nucleophile (Anion) Base->Nucleophile O_Alkylation O-Alkylation (SN2) Favored by polar aprotic solvents, 'softer' alkylating agents Nucleophile->O_Alkylation Path A (Oxygen Attack) N_Alkylation N-Alkylation (SN2) Side Reaction Nucleophile->N_Alkylation Path B (Nitrogen Attack) AlkylHalide Alkyl Halide (R-X) AlkylHalide->O_Alkylation AlkylHalide->N_Alkylation Ether Desired Product: 2-Alkoxybenzothiazole O_Alkylation->Ether Amide Side Product: 3-Alkyl-benzothiazolin-2-one N_Alkylation->Amide

Caption: Competing N- vs. O-alkylation pathways in benzothiazole synthesis.

Understanding how to selectively favor Path A over Path B is key to a successful synthesis. The troubleshooting guide below is structured to address this and other common issues.

Troubleshooting Guide

This section is formatted as a direct Q&A to address the most common issues encountered during the synthesis of 2-alkoxybenzothiazoles.

Question 1: My reaction yield is very low, or I'm getting no product at all. What's going wrong?

This is a frequent problem that can stem from several factors, from reagent quality to suboptimal reaction conditions.

Probable CauseRecommended Solution & Explanation
Ineffective Deprotonation The first step is the formation of the nucleophile. If the base is too weak or not used in sufficient quantity, the reaction will not proceed. Solution: Ensure your base is strong enough to deprotonate the 2-hydroxybenzothiazole. Sodium hydride (NaH) is a strong, non-nucleophilic base that works well, but requires strictly anhydrous conditions.[4][5] Potassium carbonate (K₂CO₃) is a milder, easier-to-handle alternative, but may require higher temperatures or longer reaction times.[1] Always use freshly opened or properly stored reagents.
Poor Alkylating Agent The reaction proceeds via an SN2 mechanism, which is highly sensitive to the structure of the alkylating agent.[1][2] Solution: Use a primary alkyl halide (R-I > R-Br > R-Cl). Methyl and primary halides give the best results.[2] Secondary halides will lead to significant amounts of elimination (E2) byproducts, and tertiary halides will almost exclusively yield alkenes.[2][4][6] Avoid aryl halides unless using specialized conditions (e.g., Ullmann condensation).[7]
Suboptimal Temperature Williamson ether syntheses typically require heating, but excessive temperatures can promote side reactions.[8] Solution: A typical temperature range is 50-100 °C.[1][6] If you see no reaction at a lower temperature, gradually increase the heat while monitoring via Thin Layer Chromatography (TLC). If starting material is being consumed but little desired product is formed, you may be promoting decomposition or unwanted side reactions, in which case lowering the temperature is advised.
Incorrect Solvent Choice The solvent plays a critical role in an SN2 reaction. Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][9][10] These solvents solvate the cation of the alkoxide salt but leave the nucleophilic anion relatively "bare," increasing its reactivity. Protic solvents (e.g., ethanol, water) will solvate the nucleophile through hydrogen bonding, drastically slowing the reaction rate.[1][6]
Question 2: I've isolated a product, but my characterization (NMR, MS) shows it's not the 2-alkoxybenzothiazole I expected. What is it?

The most likely culprit is the formation of the N-alkylated isomer, 3-alkyl-benzothiazolin-2-one. Distinguishing between the O- and N-alkylated products is crucial.

Probable CauseRecommended Solution & Explanation
N-Alkylation Predominance As discussed, the ambident nucleophile can react at the nitrogen atom.[11][12] The selectivity between N- and O-alkylation is influenced by several factors, often explained by Hard and Soft Acid and Base (HSAB) theory.[11] Nitrogen is generally a "softer" nucleophilic center than oxygen. Solution: To favor O-alkylation, you can modify the reaction parameters. Using an alkylating agent with a "harder" leaving group (e.g., dimethyl sulfate) can favor reaction at the "harder" oxygen atom.[11] Conversely, "softer" halides like iodides may favor N-alkylation. The choice of solvent and counter-ion can also influence the regioselectivity.
E2 Elimination If you used a secondary or sterically hindered primary alkyl halide, the isolated product could be an alkene.[5][13] The alkoxide is a strong base and can abstract a proton, leading to elimination instead of substitution. Solution: This is a fundamental limitation of the SN2 reaction. The best solution is to redesign your synthesis. To make an ether with a secondary alkyl group, you should use the secondary alcohol to form the alkoxide and react it with a primary alkyl halide (e.g., methyl iodide).[3][5]

Frequently Asked Questions (FAQs)

Q1: How can I reliably favor O-alkylation over N-alkylation?

This is the central challenge. While no single method is foolproof, a combination of strategies can significantly improve the yield of the desired 2-alkoxybenzothiazole.

  • Choice of Base and Solvent: Using a base like K₂CO₃ in a polar aprotic solvent like DMF at elevated temperatures often provides good results for O-alkylation.

  • Phase-Transfer Catalysis (PTC): This is an excellent technique for this synthesis. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), shuttles the benzothiazole anion from a solid or aqueous phase into the organic phase where the alkyl halide resides.[14][15] This can improve reaction rates and yields, often under milder conditions, and may influence selectivity.[14][16]

  • Alkylating Agent: As per HSAB theory, using alkyl sulfates or tosylates, which are "harder" electrophiles, may increase the proportion of O-alkylation compared to alkyl iodides.[11]

Q2: What is Phase-Transfer Catalysis and why is it useful here?

Phase-Transfer Catalysis (PTC) is a methodology that facilitates the reaction between reactants located in different, immiscible phases (e.g., a solid and a liquid).[14][15]

  • Mechanism: In this context, a solid base (like K₂CO₃) and the 2-hydroxybenzothiazole form a solid salt. The alkyl halide is dissolved in an organic solvent. The PTC (a quaternary ammonium salt) has a charged head that pairs with the benzothiazole anion and organic tails that pull it into the organic solvent, allowing it to react.

  • Advantages: PTC often avoids the need for strictly anhydrous, expensive solvents and strong, hazardous bases like NaH.[14] It can accelerate reaction rates and lead to cleaner reactions with higher yields.

Q3: How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method.[8]

  • Procedure: Spot the starting material (2-hydroxybenzothiazole), the alkylating agent, and the co-spotted reaction mixture on a TLC plate.

  • Interpretation: As the reaction proceeds, you should see the spot for the starting material diminish and a new, typically less polar, product spot appear. This allows you to determine when the starting material has been fully consumed. It can also reveal the formation of multiple products, alerting you to side reactions.

Detailed Experimental Protocols

Protocol 1: General Synthesis using Sodium Hydride

This protocol uses a strong base and requires anhydrous conditions.

G cluster_workflow Experimental Workflow A 1. Setup Flame-dried flask under inert atmosphere (N₂/Ar) B 2. Deprotonation Dissolve 2-hydroxybenzothiazole in anhydrous DMF. Add NaH at 0°C A->B C 3. Alkylation Slowly add alkyl halide. Warm to 50-80°C B->C D 4. Monitoring Track progress with TLC until starting material is consumed C->D E 5. Work-up Quench with water, extract with organic solvent (e.g., Ethyl Acetate) D->E F 6. Purification Dry, concentrate, and purify by column chromatography E->F

Caption: Step-by-step workflow for Williamson ether synthesis.

Methodology:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Alkoxide Formation: Dissolve 2-hydroxybenzothiazole (1.0 eq) in the DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C until hydrogen gas evolution ceases (typically 30-60 minutes).[5][6]

  • Ether Formation: Slowly add the primary alkyl halide (1.1-1.2 eq) to the solution via syringe. Allow the reaction to warm to room temperature and then heat to 50-80 °C.

  • Monitoring: Monitor the reaction by TLC until the 2-hydroxybenzothiazole spot is no longer visible (typically 2-8 hours).[6]

  • Work-up: Cool the reaction to room temperature and carefully quench by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[6] Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis using Phase-Transfer Catalysis (PTC)

This protocol is often more convenient and avoids highly reactive bases.

Methodology:

  • Setup: In a round-bottom flask, combine 2-hydroxybenzothiazole (1.0 eq), powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq), the alkyl halide (1.2 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Reaction: Add a suitable organic solvent, such as acetonitrile or toluene.[9] Stir the mixture vigorously and heat to reflux (typically 80-110 °C depending on the solvent).

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of the reaction solvent.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude residue can then be purified by column chromatography or distillation.[6]

Troubleshooting Decision Tree

G Start Reaction Issue? LowYield Low or No Yield? Start->LowYield Yes WrongProduct Wrong Product Characterized? Start->WrongProduct No, but... TLC_Check TLC shows mostly starting material? LowYield->TLC_Check NMR_Check NMR suggests N-Alkylation? WrongProduct->NMR_Check TLC_Yes Increase Temp/Time Check Base/Solvent Purity Confirm Anhydrous Conditions TLC_Check->TLC_Yes Yes TLC_No TLC shows new spots, but not the right product? TLC_Check->TLC_No No TLC_No_Yes Side reactions occurring. Lower temperature. Check for elimination (E2). Consider N-alkylation. TLC_No->TLC_No_Yes Yes NMR_Yes Favor O-Alkylation: Use PTC. Try 'harder' alkylating agent (e.g., R₂SO₄). Change solvent/base system. NMR_Check->NMR_Yes Yes NMR_No Product is likely alkene from E2 elimination. NMR_Check->NMR_No No E2_Solution Redesign synthesis: Use primary halide and alkoxide from secondary alcohol. NMR_No->E2_Solution

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 25, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 25, 2026, from [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products - Nottingham ePrints. (n.d.). Retrieved February 25, 2026, from [Link]

  • Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study - Radboud Repository. (n.d.). Retrieved February 25, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved February 25, 2026, from [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review - JETIR.org. (2015, December 28). Retrieved February 25, 2026, from [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved February 25, 2026, from [Link]

  • Williamson Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (1975, December 23). Retrieved February 25, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved February 25, 2026, from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved February 25, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2025, October 16). Retrieved February 25, 2026, from [Link]

  • Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. (2016, April 13). Retrieved February 25, 2026, from [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. (2015, June 26). Retrieved February 25, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved February 25, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved February 25, 2026, from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). Retrieved February 25, 2026, from [Link]

  • and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dye. (2026, January 28). Retrieved February 25, 2026, from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][17]naphthyrin-5(6H). (n.d.). Retrieved February 25, 2026, from [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Publishing. (2019, April 18). Retrieved February 25, 2026, from [Link]

  • Visible light-induced hydroxyalkylation of 2H-benzothiazoles with alcohols via selectfluor oxidation. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthetic strategies for the synthesis of 2‐substituted benzothiazole derivatives. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

Technical Support Center: Purification Strategies for Reactions Involving 2-Chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for chemists, researchers, and drug development professionals who utilize 2-chlorobenzothiazole as a reactant and face the common challenge of removing its unreacted excess from the final reaction mixture. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and select the optimal purification strategy for your specific product.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a spot with the same Rf as my 2-chlorobenzothiazole starting material. How can I be sure it's unreacted starting material?

A: While co-spotting on TLC is a strong indicator, confirmation is key. The most reliable method is to run a co-spot TLC, where you spot your reaction mixture, the pure starting material, and a mix of both in the same lane. If it's starting material, the mixed spot will appear as a single, consolidated spot. For absolute certainty, obtain an LC-MS of your crude mixture; the presence of a peak with the mass of 2-chlorobenzothiazole (m/z = 169.62) will confirm it.

Q2: I tried a simple aqueous wash, but it didn't remove the 2-chlorobenzothiazole. Why?

A: 2-Chlorobenzothiazole is a neutral, moderately polar, and hydrophobic molecule with very low water solubility. It will not partition into a neutral aqueous phase from common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). Its removal requires a more targeted chemical or physical separation method, which we will explore in detail below.

Q3: Can I use a simple acid or base wash to remove 2-chlorobenzothiazole?

A: Generally, no. The benzothiazole ring system is only weakly basic and requires a very strong acid for protonation, which could compromise your desired product. Similarly, the molecule lacks acidic protons, so a basic wash will not deprotonate it into an aqueous-soluble salt. This approach is only viable if your desired product has a strongly acidic or basic handle that allows it to be selectively extracted, leaving the neutral 2-chlorobenzothiazole behind in the organic layer.

Troubleshooting Guide: In-Depth Purification Protocols

The choice of purification method depends critically on the properties of your desired product. The key is to exploit the differences in reactivity, polarity, or solubility between your product and the unreacted 2-chlorobenzothiazole.

Method 1: Nucleophilic Scavenger Resins

This is often the most elegant and efficient method for removing electrophilic impurities like 2-chlorobenzothiazole, especially on a small to medium scale.

Causality & Expertise: 2-Chlorobenzothiazole is an electrophile, susceptible to nucleophilic aromatic substitution (SNAr) at the C2 position. Scavenger resins are solid-supported reagents with nucleophilic functional groups (e.g., amines, thiols) that react with and covalently bind to the 2-chlorobenzothiazole. Because the scavenger is on a solid support (polymer beads), it can be removed by simple filtration, leaving a clean solution of your desired product. This avoids the need for aqueous workups or chromatography.

Experimental Protocol: Using a Tris(2-aminoethyl)amine (TAEA) Functionalized Resin

  • Reaction Quenching: Once your primary reaction is complete (as determined by TLC or LC-MS), ensure any reagents that could react with the scavenger are quenched.

  • Resin Selection: Choose a resin with high nucleophilicity. TAEA-functionalized polystyrene or silica resins are excellent choices.

  • Stoichiometry Calculation: Calculate the molar excess of unreacted 2-chlorobenzothiazole in your mixture. Add the scavenger resin in a 3- to 5-fold molar excess relative to the unreacted starting material.

  • Scavenging: Add the resin directly to the crude reaction mixture (in its organic solvent). Stir the resulting slurry at room temperature or gently heat to 40-50 °C.

  • Monitoring: Monitor the disappearance of the 2-chlorobenzothiazole spot/peak by TLC or LC-MS. This can take anywhere from 1 to 16 hours.

  • Isolation: Once the scavenging is complete, simply filter the reaction mixture through a fritted funnel or a cotton plug to remove the resin beads.

  • Finishing: Wash the collected resin beads with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate in vacuo to yield your purified product.

Trustworthiness Check: Before concentrating the entire filtrate, take a small aliquot and run a final TLC or LC-MS to confirm the complete absence of 2-chlorobenzothiazole.

Diagram: Scavenger Resin Workflow

ScavengerWorkflow A Crude Reaction Mixture (Product + Unreacted 2-CBT) B Add Nucleophilic Scavenger Resin (e.g., TAEA-PS) A->B 3-5 eq. resin C Stir/Heat (1-16 h) B->C D Filter to Remove Resin C->D Monitor by TLC/LC-MS E Filtrate: Purified Product D->E F Solid: Resin-Bound 2-CBT D->F

Caption: Workflow for removing 2-chlorobenzothiazole (2-CBT) using a solid-supported scavenger resin.

Method 2: Liquid-Liquid Extraction (Product-Dependent)

This classic technique is only effective if your desired product has significantly different acid-base properties than the neutral 2-chlorobenzothiazole.

Causality & Expertise: This method relies on changing the ionization state, and therefore the solubility, of your product.

  • If your product is acidic (e.g., contains a carboxylic acid or phenol): A wash with a dilute aqueous base (e.g., 1 M NaHCO₃ or 1 M NaOH) will deprotonate your product, forming a water-soluble salt. This salt will partition into the aqueous layer, leaving the neutral 2-chlorobenzothiazole in the organic layer. You can then re-acidify the aqueous layer and extract your purified product back into an organic solvent.

  • If your product is basic (e.g., contains an aliphatic amine): A wash with a dilute aqueous acid (e.g., 1 M HCl) will protonate your product, forming a water-soluble ammonium salt. This salt partitions into the aqueous layer, leaving the 2-chlorobenzothiazole behind.

Data Presentation: Solubility of 2-Chlorobenzothiazole

SolventSolubilityRationale for Purification
WaterVery LowForms the basis for all liquid-liquid extractions.
Dichloromethane (DCM)HighCommon reaction and extraction solvent.
Ethyl Acetate (EtOAc)HighCommon reaction and extraction solvent.
HexanesModerateCan be used as an anti-solvent for crystallization.
1 M HCl (aq)Very LowWill not protonate and solubilize the benzothiazole.
1 M NaOH (aq)Very LowNo acidic proton to be removed.
Method 3: Column Chromatography

When scavenging is not an option and extraction is ineffective, column chromatography is the most universally applicable, albeit more labor-intensive, method.

Causality & Expertise: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). 2-Chlorobenzothiazole is a compound of moderate polarity. By selecting an appropriate solvent system, you can create a significant difference in retention times (or Rf values on TLC) between it and your product.

Experimental Protocol: Normal-Phase Silica Gel Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The goal is to find a solvent mixture (e.g., Hexane/Ethyl Acetate) where your product has an Rf of ~0.3 and the 2-chlorobenzothiazole spot is well-separated from it.

  • Column Packing: Pack a glass column with silica gel, using the chosen eluent as the slurry solvent.

  • Loading: Concentrate your crude reaction mixture onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of a strong solvent (like DCM) and load it directly onto the column (wet loading). Dry loading is preferred for better resolution.

  • Elution: Run the column by passing the eluent through it, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Trustworthiness Check: Always run a final TLC or ¹H NMR on the combined, concentrated fractions to confirm purity and complete removal of the starting material.

Diagram: Purification Method Selection

MethodSelection Start Crude Mixture Containing Unreacted 2-CBT ProductProps Is Product Strongly Acidic/Basic? Start->ProductProps ScavengerCompatible Is Product Stable to Nucleophilic Scavengers? ProductProps->ScavengerCompatible No Extraction Use Acid/Base Liquid-Liquid Extraction ProductProps->Extraction Yes Scavenger Use Scavenger Resin ScavengerCompatible->Scavenger Yes CheckPolarity Is Polarity Sufficiently Different from 2-CBT? ScavengerCompatible->CheckPolarity No Chromatography Use Column Chromatography CheckPolarity->Start No (Consider Re-synthesis or Derivatization) CheckPolarity->Chromatography Yes

Caption: Decision tree for selecting the optimal purification strategy to remove 2-chlorobenzothiazole.

Safety & Handling Precautions

Always handle 2-chlorobenzothiazole in a well-ventilated fume hood. It is classified as an irritant, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) from your supplier for detailed handling and disposal information.

References

  • 2-Chlorobenzothiazole Properties , PubChem, National Center for Biotechnology Information. [Link]

  • Scavenger Resins for Purification , Biotage Application Note AN024. While a specific note for 2-CBT may not exist, this link provides the general principles and product classes discussed. [Link]

stability of 2-(2-methoxyethoxy)-1,3-benzothiazole in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-methoxyethoxy)-1,3-benzothiazole is a heteroaromatic ether widely used as a scaffold in medicinal chemistry and as a functional intermediate.[1] While the methoxyethoxy side chain is generally robust, the C2-ether linkage connecting the side chain to the benzothiazole ring is a known site of hydrolytic vulnerability.

This guide addresses the stability profile of this molecule in aqueous media, specifically focusing on the mechanism of nucleophilic aromatic substitution (


)  that leads to the formation of 2-hydroxybenzothiazole (benzothiazolinone).

Part 1: The Degradation Mechanism

The primary stability concern for 2-alkoxybenzothiazoles in water is hydrolysis.[1] The benzothiazole ring is electron-deficient, making the C-2 position highly electrophilic.[1]

  • In Acidic Media: Protonation of the ring nitrogen (

    
    ) increases the electrophilicity of 
    
    
    
    , facilitating attack by water.[1]
  • In Basic Media: Hydroxide ions (

    
    ) act as strong nucleophiles, directly attacking 
    
    
    
    and displacing the alkoxy group.[1]

Visualizing the Pathway The following diagram illustrates the hydrolysis pathway and the resulting degradation products.

HydrolysisPathway Compound 2-(2-methoxyethoxy)- 1,3-benzothiazole Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O / OH- (Nucleophilic Attack) Product1 2-Hydroxybenzothiazole (Benzothiazolin-2-one) Intermediate->Product1 Elimination Product2 2-Methoxyethanol Intermediate->Product2 Leaving Group

Figure 1: Hydrolytic degradation pathway of 2-(2-methoxyethoxy)-1,3-benzothiazole yielding the lactam tautomer and alcohol.[1]

Part 2: Troubleshooting & FAQs

Q1: I observe a new peak eluting earlier than my main compound in HPLC. What is it?

Diagnosis: This is likely 2-hydroxybenzothiazole (also known as 2(3H)-benzothiazolone).[1]

  • Cause: Hydrolysis of the ether linkage.[2][3]

  • Verification: The degradation product is more polar than the parent ether due to the loss of the ethylene glycol chain and the ability to tautomerize to the lactam form.

  • UV Characteristics: 2-hydroxybenzothiazole typically has a distinct UV absorption max around 280–285 nm and 240 nm.[1]

  • Action: Check the pH of your mobile phase and sample diluent. Ensure samples are not left in acidic or basic buffers for extended periods before injection.

Q2: My compound precipitates when I dilute my DMSO stock into water. Is it degrading?

Diagnosis: This is likely a solubility issue , not degradation (initially).

  • Explanation: 2-(2-methoxyethoxy)-1,3-benzothiazole is lipophilic.[1] Rapid dilution into 100% aqueous media can cause "crashing out."

  • Risk: Heterogeneous suspensions degrade unpredictably because the surface area exposed to water varies.

  • Action:

    • Use a co-solvent system (e.g., 10-20% Acetonitrile or Methanol in water) for aqueous assays.

    • Limit the final concentration to <100 µM if working in pure buffer.

Q3: Which pH range provides maximum stability?

Recommendation: pH 4.5 – 6.5 .

  • Reasoning:

    • pH < 3: Protonation of the benzothiazole nitrogen (

      
      ) activates the ring toward nucleophilic attack by water [1].
      
    • pH > 8: Hydroxide ions are strong enough to directly displace the alkoxy group via

      
       [2].
      
    • Sweet Spot: A slightly acidic to neutral environment minimizes both catalytic pathways.

Q4: Can I autoclave aqueous solutions of this compound?

Answer: No.

  • Reasoning: The combination of high temperature (121°C) and high pressure will accelerate hydrolysis significantly, likely resulting in >50% degradation.

  • Alternative: Use sterile filtration (0.22 µm PVDF or PTFE membrane).

Part 3: Experimental Protocols

Protocol A: Rapid Stability Assessment (Stress Test)

Use this protocol to validate the stability of your specific lot in your working buffer.

Materials:

  • Stock Solution: 10 mM in DMSO.

  • Buffers: 100 mM Phosphate (pH 2.0, 7.4, 9.0).

  • Analysis: HPLC-UV or LC-MS.[1]

Workflow:

  • Preparation : Spike the DMSO stock into each buffer to a final concentration of 50 µM (0.5% DMSO final).

  • Incubation :

    • Set A: Room Temperature (25°C).

    • Set B: Heated (40°C or 60°C) – Accelerated condition.

  • Sampling : Aliquot at

    
    , 
    
    
    
    ,
    
    
    .
  • Quenching : Dilute aliquots 1:1 with cold Acetonitrile immediately to stop the reaction.

  • Analysis : Calculate % Remaining relative to the

    
     peak area.
    

Data Interpretation Table:

% Remaining (24h)Stability ClassificationRecommended Handling
> 95% StableStandard benchtop handling.[1]
80 – 95% Moderately LabilePrepare fresh daily; keep on ice.
< 80% UnstableAnalyze immediately; use non-aqueous media if possible.
Protocol B: Troubleshooting Decision Tree

Follow this logic flow if you encounter inconsistent data.

TroubleshootingTree Start Issue: Inconsistent Potency or Purity CheckSolubility 1. Check Solution Clarity (Is it cloudy?) Start->CheckSolubility Precipitation Precipitation Issue: Increase Co-solvent % CheckSolubility->Precipitation Yes CheckpH 2. Check Buffer pH CheckSolubility->CheckpH No AcidBase pH < 4 or > 8: Adjust to pH 5-6 CheckpH->AcidBase Extreme pH CheckStorage 3. Check Storage Time CheckpH->CheckStorage Neutral pH OldStock >24h in water: Prepare Fresh CheckStorage->OldStock Yes Analyze Run LC-MS: Look for Mass - 58 Da (Loss of C3H6O) CheckStorage->Analyze No

Figure 2: Decision tree for diagnosing stability issues in aqueous experiments.

References

  • Reaction Mechanism for the Hydrolysis of Benzothiazoles . Vertex AI Research Summary. (2026). General acid-catalyzed hydrolysis mechanism of 2-substituted benzothiazoles involves protonation of the ring nitrogen followed by water attack.[1] 4[1]

  • Stability studies of topical carbonic anhydrase inhibitor 6-hydroxyethoxy-2-benzothiazole sulfonamide . Journal of Pharmaceutical Sciences. (1992). Establishes the stability profile of ethoxy-substituted benzothiazoles, identifying pH 4-5.5 as the region of maximum stability and confirming hydrolysis to the hydroxy-derivative. 5[1]

  • Benzothiazole Chemical Properties . National Library of Medicine (PubChem). (2025). Structural data and chemical identifiers for benzothiazole derivatives. 1[1]

  • Microbial transformations of 2-substituted benzothiazoles . PubMed. (2001). Discusses the environmental degradation and hydrolysis of 2-substituted benzothiazoles to 2-hydroxybenzothiazole (OBT). 6

Sources

crystallization techniques for oily benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #808-BTZ: Solid State Chemistry Support Hub Status: Escalated (Tier 3 Support) Subject: Troubleshooting Oiling Out (LLPS) in Benzothiazole Derivatives

Welcome to the Solid State Chemistry Support Hub.

You have reached this page because your benzothiazole derivative—likely a yellow/orange viscous oil—refuses to solidify. Instead of a crystalline lattice, you are staring at a biphasic "goo" or a cloudy emulsion.

As a Senior Application Scientist, I confirm this is the single most common failure mode for benzothiazole synthesis. These heterocycles are prone to Liquid-Liquid Phase Separation (LLPS) , also known as "oiling out," due to their high lipophilicity, conformational flexibility, and low melting points which are further depressed by synthesis byproducts.

This guide is not a generic textbook summary. It is a troubleshooting workflow designed to force your molecule into an ordered lattice.

Part 1: The Diagnostic (Why is this happening?)

The Problem: You are likely operating in the Metastable Liquid-Liquid Zone . When a hot saturated solution cools, it should cross the Solubility Curve and enter the Metastable Zone where nucleation occurs. However, for benzothiazoles, the Spinodal Curve (where the solution spontaneously separates into two liquids) often lies above the crystallization curve.

  • Result: The solution separates into a solute-rich oil and a solute-poor supernatant before crystals can form.[1][2][3]

  • The Trap: The oil phase is extremely viscous, halting the diffusion necessary for crystal growth.

Workflow: The "Oiling Out" Decision Tree

Use this logic flow to determine your next physical intervention.

G Start Start: Product is an Oil PurityCheck Check Purity (TLC/NMR) Start->PurityCheck Impure Impure (>5% byproducts) PurityCheck->Impure Dirty Pure Chemically Pure (>95%) PurityCheck->Pure Clean Chromatography Perform Column/Flash (Remove eutectic impurities) Impure->Chromatography SolventCheck Is solution cloudy at reflux? Pure->SolventCheck Chromatography->Pure Cloudy Yes (Supersaturated) SolventCheck->Cloudy Too conc. Clear No (Clear solution) SolventCheck->Clear Okay AddSolvent Add Good Solvent (Shift out of Spinodal Zone) Cloudy->AddSolvent CoolSlow Slow Cool (1°C/min) with Agitation Clear->CoolSlow AddSolvent->CoolSlow OilAgain Oils Out Again? CoolSlow->OilAgain Seed Reheat to Cloud Point -> SEED OilAgain->Seed Yes Salt Switch to Chemical Method (Protocol B) Seed->Salt Fails

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS) in benzothiazole derivatives.

Part 2: Physical Protocols (Forcing the Lattice)

If your product is chemically pure but physically oily, use these protocols to overcome the kinetic barrier.

Protocol A: The "Friction & Seed" Technique

Best for: Pure oils that refuse to harden.

Theory: Benzothiazoles often require heterogeneous nucleation sites to break the "supersaturation deadlock."

  • Dissolution: Dissolve the oil in the minimum amount of boiling "good" solvent (e.g., Ethanol or Ethyl Acetate).

  • The Anti-Solvent Titration: Add the "bad" solvent (e.g., Hexane or Water) dropwise until a faint permanent cloudiness persists.

  • The "Clear" Step: Add one drop of the good solvent to make it just clear again.

  • Seeding (Critical):

    • If you have crystals:[1][2][4][5][6][7] Add a seed crystal now.[3][4]

    • If you have NO crystals: Dip a glass rod into the solution, pull it out, and let the solvent evaporate on the tip until a film forms. Re-insert the rod and scratch the inner wall of the flask vigorously at the air-liquid interface.

  • Sonication: If scratching fails, place the flask in a sonication bath for 30 seconds. The cavitation bubbles can induce nucleation.

Protocol B: Temperature Cycling (Ostwald Ripening)

Best for: Milky emulsions or "gums" that form immediately upon cooling.

  • Heat the mixture until the oil/emulsion fully dissolves.

  • Cool slowly until the oil just begins to appear (the cloud point).

  • STOP Cooling. Heat the mixture back up slightly until the oil re-dissolves, but do not heat to a clear boil.

  • Hold at this temperature. The goal is to allow the "oil droplets" to act as nucleation clusters for the solid phase rather than coalescing into a bulk liquid.

Part 3: Chemical Protocols (The "Cheat Codes")

Benzothiazoles contain a basic nitrogen (N) in the thiazole ring. If physical crystallization fails, salt formation is the most reliable way to raise the melting point and force crystallization.

Protocol C: Salt Formation Strategy

Why it works: Ionic bonds (lattice energy) are significantly stronger than the Van der Waals forces holding the oily free base together.

ReagentProcedureOutcome
HCl (Gas/Ether) Bubble HCl gas or add HCl in Dioxane/Ether to the oil dissolved in dry ether.Hydroscopic Solid. Often forms immediately. Warning: Can be hygroscopic.
Picric Acid Dissolve oil in Ethanol. Add saturated ethanolic picric acid.Picrate Salt. Highly crystalline, sharp melting points. Excellent for characterization.
Methyl Iodide Reflux oil with excess MeI in Acetone/Ethanol.Quaternary Ammonium Salt. Often precipitates as a stable solid (Ionic Liquid precursor).
Oxalic Acid Add equimolar oxalic acid in Acetone.Oxalate Salt. Good balance of crystallinity and solubility for purification.

Part 4: Solvent System Selection

Benzothiazoles are lipophilic. Using water as an anti-solvent often forces oiling out because the hydrophobic effect is too strong. Use "softer" anti-solvents.

Recommended Solvent Pairs:

Primary Solvent (Dissolves Product)Anti-Solvent (Precipitates Product)Notes
Ethanol (Hot) Water (Warm) Classic. Add water slowly to hot EtOH. Keep water warm to prevent thermal shock.
Dichloromethane (DCM) Hexane / Pentane Best for lipophilic derivatives. Dissolve in min. DCM, layer Hexane on top (Vapor Diffusion).
Ethyl Acetate Petroleum Ether gentler than DCM/Hexane. Good for slow evaporation.[8]
Acetone Water High Risk. Often leads to oils.[9] Use only if product is highly polar.

Part 5: Frequently Asked Questions (FAQ)

Q: My oil solidified, but it looks like a glass/amorphous blob. Is this okay? A: No. Amorphous solids trap solvents and impurities. You must perform a "digestion." Suspend the amorphous solid in a solvent where it has low solubility (e.g., cold ether or hexane) and stir/reflux gently. This allows the molecules to rearrange from a chaotic glass into an ordered crystal lattice (Ostwald Ripening).

Q: I used the HCl method, but the salt is a sticky gum. A: The salt might be hygroscopic (absorbed water from air).

  • Fix: Dissolve the gum in minimal dry methanol and add anhydrous diethyl ether until cloudy. Store in a desiccator. Alternatively, switch to a non-hygroscopic counter-ion like Hexafluorophosphate (PF6-) or Tetraphenylborate .

Q: Can I use the "oiled out" product for the next reaction step? A: Only if purity is confirmed by NMR. Oiling out is a purification failure. If the oil contains 10% impurity, you are carrying that into the next step, where it will likely cause that product to oil out as well. "Tar begets tar."

References

  • Mettler Toledo. Oiling Out in Crystallization. A comprehensive guide on the thermodynamics of Liquid-Liquid Phase Separation (LLPS) and metastable zones.

  • Nichols, L. Organic Chemistry Lab Techniques: Troubleshooting Crystallization. Chemistry LibreTexts, 2022.[4] Detailed protocols for scratching, seeding, and solvent manipulation.[4]

  • Royal Society of Chemistry. Co-crystallization of benzothiazole via halogen and hydrogen bonding. CrystEngComm, discussing methods to solidify liquid benzothiazoles using crystal engineering.

  • BenchChem. Troubleshooting guide for the synthesis of benzothiazole derivatives. Specific advice on salt formation and purification of oily benzothiazole intermediates.

  • Beckmann, W.Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH, 2013. Authoritative text on Ostwald ripening and overcoming metastable limits.

Sources

Validation & Comparative

A Comparative Guide to Reference Standards for the Analysis of 2-(2-methoxyethoxy)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Reference Standard Dilemma: When a Certified Standard is Unavailable

The gold standard in analytical chemistry is the use of a Certified Reference Material (CRM) from a recognized pharmacopeia or a national metrology institute. These standards provide the highest level of accuracy and traceability. However, for many novel or specialized compounds like 2-(2-methoxyethoxy)-1,3-benzothiazole, a dedicated CRM may not exist. In such cases, the responsibility falls upon the analytical laboratory to establish a well-characterized in-house reference standard.[1][2] This guide will compare the ideal attributes of a CRM with the practical and scientifically sound approach of qualifying an in-house standard.

Comparative Analysis of Reference Standard Options

The selection of an appropriate reference standard is a critical decision that directly impacts the validity of analytical results. Below is a comparison of the key attributes of a theoretical CRM versus a well-characterized in-house reference standard for 2-(2-methoxyethoxy)-1,3-benzothiazole.

FeatureCertified Reference Material (CRM)In-House Reference Standard
Purity High and rigorously certified, often >99.5%, with a detailed certificate of analysis listing all identified impurities.[3]Must be of the highest possible purity, with comprehensive characterization to determine the exact purity value.[4]
Traceability Metrologically traceable to national or international standards.[2]Traceability is established through rigorous characterization and comparison to other well-defined materials, if available.
Certification Accompanied by a certificate of analysis from an accredited body, stating the certified value and its uncertainty.A comprehensive certificate of analysis should be generated internally, detailing all characterization tests performed and the assigned purity value.
Availability Not currently available for 2-(2-methoxyethoxy)-1,3-benzothiazole.Must be synthesized or purified in-house or by a custom synthesis provider.[5]
Regulatory Acceptance Universally accepted by regulatory authorities.[6][7]Requires thorough documentation of its characterization and qualification to be accepted by regulatory bodies.[6][7]
Cost Generally higher due to the extensive certification process.Initial cost of synthesis and characterization can be high, but may be more cost-effective for long-term or large-scale use.

Establishing and Qualifying an In-House Reference Standard

When a CRM is unavailable, establishing an in-house reference standard is a scientifically valid approach, provided it is thoroughly characterized. The International Council for Harmonisation (ICH) Q7 guideline and the United States Pharmacopeia (USP) General Chapter <11> provide a framework for this process.[1][6][7][8][9][10]

The qualification of an in-house primary reference standard involves a comprehensive assessment to confirm its identity, purity, and potency.[3][5][11]

Workflow for In-House Reference Standard Qualification

cluster_0 Phase 1: Material Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Documentation & Release Synthesis/Purification Synthesis/Purification Preliminary Analysis Preliminary Analysis Synthesis/Purification->Preliminary Analysis High Purity Batch Structural Elucidation Structural Elucidation Preliminary Analysis->Structural Elucidation Candidate Material Purity Determination Purity Determination Structural Elucidation->Purity Determination Physicochemical Properties Physicochemical Properties Purity Determination->Physicochemical Properties Certificate of Analysis Certificate of Analysis Physicochemical Properties->Certificate of Analysis Complete Data Package Final Release Final Release Certificate of Analysis->Final Release Stability Study Stability Study Final Release->Stability Study Ongoing Monitoring

Caption: Workflow for the qualification of an in-house reference standard.

Experimental Protocols for the Analysis of 2-(2-methoxyethoxy)-1,3-benzothiazole

The following are detailed, exemplary protocols for the analysis of 2-(2-methoxyethoxy)-1,3-benzothiazole using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are based on established procedures for similar benzothiazole derivatives.[12][13][14]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of 2-(2-methoxyethoxy)-1,3-benzothiazole and the determination of its purity.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good separation of the main peak from any potential impurities. A starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of 2-(2-methoxyethoxy)-1,3-benzothiazole. A diode array detector can be used to determine the optimal wavelength, likely to be in the range of 250-300 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of the 2-(2-methoxyethoxy)-1,3-benzothiazole reference standard and dissolve it in a suitable solvent like acetonitrile to make a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a concentration that falls within the calibration curve range.

3. Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[15][16]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, and can be used as an orthogonal method to HPLC.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[17]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

2. Standard and Sample Preparation:

  • Standard and Sample Solutions: Prepare in a volatile solvent such as dichloromethane or ethyl acetate at concentrations suitable for GC-MS analysis (typically in the low µg/mL range).

3. Data Analysis:

  • The identity of 2-(2-methoxyethoxy)-1,3-benzothiazole can be confirmed by its retention time and mass spectrum. For quantification, a calibration curve can be constructed using a suitable internal standard.

Experimental Workflow Diagram

cluster_0 Sample & Standard Preparation cluster_1 Analytical Method cluster_2 Data Analysis Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Peak Integration Peak Integration Detection->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: General workflow for chromatographic analysis.

Conclusion

While the absence of a dedicated Certified Reference Material for 2-(2-methoxyethoxy)-1,3-benzothiazole presents a challenge, it is a surmountable one. By establishing a well-characterized in-house reference standard and employing validated, robust analytical methods such as HPLC-UV and GC-MS, researchers and drug development professionals can ensure the accuracy and reliability of their analytical data. Adherence to the principles outlined in regulatory guidelines like ICH Q7 and USP General Chapters is essential for demonstrating the scientific validity of this approach and ensuring the quality and safety of pharmaceutical products.

References

  • Are You Handling USP Reference Standards Appropriately? - Lachman Consultants. (2024, December 2). [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS - Pharmacopeia. [Link]

  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. (2025, October 14). [Link]

  • The complete guide to the ICH Q7 guidelines - Qualio. (2025, June 30). [Link]

  • Reference-Standard Material Qualification | Pharmaceutical Technology. (2009, April 2). [Link]

  • <11> USP REFERENCE STANDARDS. [Link]

  • ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers | EMA. (2015, July 23). [Link]

  • USP Reference Standards- General Chapters - Trung Tâm Thuốc Central Pharmacy. (2025, December 10). [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000, November 10). [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards - Qvents. (2025, April 14). [Link]

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards | IntuitionLabs. (2025, November 14). [Link]

  • 2-(Methylthio)benzothiazole, 0.1 g, certified - Chromservis. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. [Link]

  • The ABC's of Reference Standard Management - Eurofins. [Link]

  • Cambrex Case Study-Qualified reference standards-Setting the standard for product quality. [Link]

  • Extraction and analysis of various benzothiazoles from industrial wastewater - Fiehn Lab. [Link]

  • Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed. (2022, July 11). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • GC/MS-LC/MS multi-residue method. (2019, May 13). [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Validation of analytical methods | Netpharmalab (EN). [Link]

  • Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry - SciSpace. (2022, April 8). [Link]

  • (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - ResearchGate. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Publishing. (2025, October 15). [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5). [Link]

  • 2-(Methylthio)benzothiazole, 9 | 168653-50G | SIGMA-ALDRICH | SLS. [Link]

  • Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. (2025, August 9). [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

Sources

Safety Operating Guide

2-(2-methoxyethoxy)-1,3-benzothiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Authoritative Guide: Proper Disposal of 2-(2-methoxyethoxy)-1,3-benzothiazole

Part 1: Executive Directive

The Core Directive: 2-(2-methoxyethoxy)-1,3-benzothiazole (CAS 415702-31-7) must be treated as Hazardous Organic Waste with specific attention to aquatic toxicity and potential skin sensitization.[1][2] Under no circumstances should this compound be disposed of via sanitary sewer systems or municipal trash.[2]

Operational Summary:

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Waste Stream Classification: Non-Halogenated Organic (unless dissolved in halogenated solvents).[1][2]

  • Critical Hazard: Chronic aquatic toxicity (H410) and skin sensitization (H317).[1][2]

Part 2: Chemical Profile & Hazard Identification

To ensure the integrity of your waste stream, you must first validate the material properties.[1][2] This compound belongs to the benzothiazole class, known for its stability and biological activity, which necessitates rigorous disposal methods to prevent environmental persistence.[1][2]

Property Data / Specification Operational Implication
Chemical Name 2-(2-methoxyethoxy)-1,3-benzothiazoleOfficial shipping/manifest name.
CAS Number 415702-31-7Use for waste profiling and inventory.[1][2]
Molecular Formula C₁₀H₁₁NO₂SContains Nitrogen and Sulfur; requires incineration with scrubbers (NOx/SOx control).[1][2]
Physical State Viscous Liquid or Low-Melting SolidMay require dissolution in a compatible solvent for liquid waste streams.[1][2]
Primary Hazards Irritant (Skin/Eye), Sensitizer, Aquatic ToxicantDo not release to drains.[1][2] Double-gloving recommended.
Reactivity Stable; Incompatible with Strong OxidizersSegregate from nitric acid, perchlorates, and peroxides.[1][2]

Part 3: Pre-Disposal Logistics & Segregation

Effective disposal starts at the bench. The following causality-based protocols ensure that the waste is stabilized before it even leaves your hood.

The Segregation Logic (The "Why")
  • Avoid Oxidizers: The ether linkage (-O-CH₂-CH₂-O-) in the side chain is susceptible to oxidation.[1][2] Mixing with strong oxidizers (e.g., concentrated HNO₃) can generate heat or unstable intermediates.[1][2]

  • Avoid Aqueous Streams: Benzothiazoles have limited water solubility and are toxic to aquatic life.[1][2] Pouring them down the drain violates EPA Clean Water Act mandates and can poison municipal water treatment bacteria.[2]

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).[1][2] For prolonged handling or spill cleanup, use "Silver Shield" or Viton laminate gloves to prevent permeation.[2]

  • Eye Protection: Chemical splash goggles.[1][2] Standard safety glasses are insufficient for liquid transfer operations where splashing is a risk.[2]

  • Respiratory: Handle inside a certified chemical fume hood.[1][2]

Part 4: Step-by-Step Disposal Protocol

This workflow is designed to be a self-validating system.[1][2] If you cannot complete a step (e.g., the container is leaking), do not proceed to the next until resolved.

Phase A: Preparation
  • Identify the State: Determine if your specific batch is liquid or solid.[1][2]

    • If Solid: You may dispose of the solid vial directly into a "Solid Hazardous Waste" drum OR dissolve it in a minimal amount of acetone/ethanol to treat as liquid waste.[1][2]

    • If Liquid: Treat as "Organic Solvent Waste."[1][2]

  • Select Container: Use a chemically compatible container (HDPE or Amber Glass). Do not use metal cans if the waste is acidic or corrosive (though this compound itself is neutral).[1][2]

Phase B: Waste Collection
  • Labeling: Apply a hazardous waste label before adding waste.[1][2]

    • Must include: Full chemical name (no abbreviations), CAS #, and Hazard Checkboxes (Toxic, Irritant).[1][2]

  • Transfer:

    • Place the waste container in a secondary containment tray within the fume hood.[2]

    • Transfer the chemical using a disposable pipette or funnel.[2]

    • Rinse: Triple-rinse the original vial with a compatible solvent (e.g., acetone).[1][2] Add these rinsates to the same waste container. This renders the original vial "RCRA Empty" (allowing for glass recycling or trash disposal, depending on local policy).[2]

Phase C: Handoff
  • Cap & Seal: Ensure the cap is tight.[1][2] Do not leave a funnel in the bottle.

  • Secondary Containment: Transport the sealed container to your facility's Central Accumulation Area (CAA) using a bottle carrier or cart with secondary containment.[1][2]

  • Documentation: Log the volume and constituents in your facility's waste tracking system.[1][2]

Part 5: Visualized Workflows

Diagram 1: The Decision Logic for Waste Segregation

This diagram illustrates the critical decision points to prevent incompatible mixing and ensure regulatory compliance.

WasteSegregation Start Start: 2-(2-methoxyethoxy)-1,3-benzothiazole Waste CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid Waste CheckState->Solid Solid Liquid Liquid Waste CheckState->Liquid Liquid Dissolve Dissolve in Acetone/Ethanol? Solid->Dissolve CheckMix Are other solvents present? Liquid->CheckMix Dissolve->Liquid Yes SolidBin Solid Hazardous Waste Drum (Label: Toxic, Irritant) Dissolve->SolidBin No Halogenated Halogenated Waste Stream (e.g., mixed with DCM/Chloroform) CheckMix->Halogenated Yes (Halogens present) NonHalogenated Non-Halogenated Organic Stream (e.g., mixed with Acetone/Methanol) CheckMix->NonHalogenated No (Only organics)

Caption: Logical flow for determining the correct waste stream based on physical state and solvent mixtures.

Diagram 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Alert 1. Alert Personnel & Evacuate Area Spill->Alert PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Alert->PPE Contain 3. Containment: Use Absorbent Pads/Vermiculite PPE->Contain Collect 4. Collection: Scoop into Sealed Bag/Jar Contain->Collect Label 5. Label as 'Hazardous Waste - Debris' Collect->Label Clean 6. Decontaminate Surface (Soap & Water) Label->Clean

Caption: Step-by-step emergency response protocol for minor laboratory spills.

Part 6: Regulatory & Compliance Framework

Adherence to these regulations is not optional; it is the baseline for operation.

  • EPA / RCRA (USA): While not explicitly P- or U-listed, this compound is regulated as a characteristic waste if it exhibits ignitability (D001) or toxicity.[1][2] It is universally classified as Hazardous Waste under the "Cradle-to-Grave" liability standard.[1][2]

  • EU Waste Framework Directive: Classified under EWC 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][2]

  • DOT (Transport): If transporting pure substance, it may fall under UN 3077 (Environmentally hazardous substance, solid, n.o.s.) or UN 3082 (liquid, n.o.s.)[1][2] due to benzothiazole content.[1][2][3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96589, Benzothiazole, 2-methoxy- (Analogous Structure).[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: Benzothiazole derivatives and aquatic toxicity classifications.[1][2][6][7] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][2] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.